molecular formula C9H8O3 B1334626 2,3-Dihydrobenzofuran-7-carboxylic Acid CAS No. 35700-40-4

2,3-Dihydrobenzofuran-7-carboxylic Acid

货号: B1334626
CAS 编号: 35700-40-4
分子量: 164.16 g/mol
InChI 键: UHXBMSNEECJPSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydrobenzofuran-7-carboxylic Acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a carboxylic acid group at the 7th position of the dihydrobenzofuran ring.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of high-yielding catalytic systems. For example, a cooperative catalytic system comprising a palladium complex and a potassium salt can promote the annulation between aryl iodides and epoxides, providing access to valuable 2,3-dihydrobenzofuran scaffolds .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylates or ketones.

    Reduction: Reduced forms like alcohols or alkanes.

    Substitution: Halogenated derivatives or alkylated products.

科学研究应用

Pharmaceutical Development

Role as an Intermediate
2,3-Dihydrobenzofuran-7-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. The compound's structure allows for modifications that can enhance therapeutic efficacy and specificity.

Case Study: PARP Inhibitors
Recent research has highlighted the synthesis of derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair mechanisms. For instance, one study reported the lead compound derived from this acid with an IC50 value of 9.45 µM, demonstrating its potential in anticancer therapy targeting BRCA-deficient tumors .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its reactivity allows researchers to explore new compounds with potential therapeutic effects.

Synthesis Examples
The compound can be synthesized through various methods, including lithiation followed by carboxylation and subsequent modifications to yield diverse derivatives. For instance, the transformation of this acid into substituted amides has been documented to enhance biological activity .

Material Science

Incorporation into Polymers
The unique structural properties of this compound make it suitable for incorporation into polymers. This enhances material properties such as flexibility and strength, which are crucial in developing advanced materials for various applications.

Material Property Effect of this compound
FlexibilityImproved due to polymer modification
StrengthEnhanced mechanical properties

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. It provides insights into biological processes and helps identify new biochemical targets.

Example Research Findings
Research involving the use of this compound has shown its effectiveness in elucidating mechanisms behind enzyme catalysis and inhibition, contributing to a better understanding of metabolic diseases .

Environmental Applications

Development of Biodegradable Materials
The environmental application of this compound is emerging, particularly in developing biodegradable materials. This aligns with global sustainability efforts aimed at reducing plastic waste and promoting eco-friendly alternatives.

相似化合物的比较

Uniqueness: 2,3-Dihydrobenzofuran-7-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxylic acid group at the 7th position allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .

生物活性

2,3-Dihydrobenzofuran-7-carboxylic Acid (DBF-7-CA) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with a carboxylic acid group at the 7th position. This unique structural feature contributes to its diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties. The following article delves into the biological activity of DBF-7-CA, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

DBF-7-CA exhibits several biological activities due to its ability to interact with various molecular targets:

  • Anti-Tumor Activity : Studies have shown that DBF-7-CA can inhibit cell growth in various cancer cell lines. The compound induces apoptosis in cancer cells by affecting cellular pathways and targets such as DNA and thymidylate synthase (TS) .
  • Antibacterial Properties : The compound has demonstrated efficacy against certain bacterial strains, contributing to its potential use in developing antibacterial agents .
  • Anti-Oxidative Effects : DBF-7-CA is known to scavenge free radicals, thereby protecting cells from oxidative stress .

The carboxylic acid functional group at the 7-position allows for various chemical modifications, enhancing the compound's reactivity and biological potential. Biochemical analysis indicates that DBF-7-CA interacts with enzymes and proteins, influencing multiple biochemical pathways .

Case Studies

  • Anticancer Activity : A study isolated several dihydrobenzofuran derivatives from Piper barbatum, including DBF-7-CA. These compounds were tested against oral cancer (CAL-27) and lung cancer (NCI H460) cell lines using the MTT assay. Compound 1 showed significant potency with an IC50 of 48.52 μM against CAL-27 cells, outperforming standard drugs like 5-Fluorouracil .
  • Apoptosis Induction : Morphological changes observed through flow cytometry confirmed that DBF-7-CA induces apoptosis in cancer cells after treatment periods of 24 to 48 hours. The antiangiogenic properties were also assessed using the chorioallantoic membrane assay, revealing promising results with IC50 values indicating effective inhibition of angiogenesis .
  • PARP Inhibition : Research on substituted derivatives of DBF highlighted its potential as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. One derivative exhibited an IC50 of 9.45 μM, demonstrating its therapeutic potential in targeting DNA repair mechanisms in cancer cells .

Comparative Analysis

CompoundBiological ActivityIC50 (μM)
This compoundAnti-cancer (CAL-27)48.52
Standard Drug (5-Fluorouracil)Anti-cancer (CAL-27)97.76
DBF DerivativePARP Inhibition9.45
Other Benzofuran DerivativesVarious biological activitiesVaries

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-dihydrobenzofuran-7-carboxylic acid in laboratory settings?

Researchers must use personal protective equipment (PPE), including gloves and lab coats, and operate in a fume hood. Although classified as non-hazardous under DOT/IMDG/IATA regulations , proper disposal of contaminated packaging is required per local regulations. The compound is intended for research use only and should be handled by qualified personnel in authorized facilities to mitigate exposure risks .

Q. How can researchers validate the purity of synthesized this compound?

Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, intermediates like 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid have been validated using HPLC with purity >99% . Melting point analysis (e.g., 143–146°C for structural analogs ) and mass spectrometry can further confirm identity and purity.

Q. What synthetic routes are commonly used to prepare this compound derivatives?

A validated method involves starting with methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, followed by esterification, halogenation, cyclization, and hydrolysis. This approach yields high-purity intermediates under mild conditions, suitable for scale-up .

Q. What regulatory considerations apply to this compound in academic research?

The compound is not listed under SARA 302/313 or California Prop. 65 , but researchers must comply with institutional biosafety guidelines and document handling procedures. Non-compliance may affect data reproducibility or institutional approvals.

Advanced Research Questions

Q. How can contradictory yield data in synthetic protocols for this compound intermediates be resolved?

Discrepancies often arise from reaction conditions (e.g., temperature control during exothermic steps ). Systematic optimization—varying catalysts, solvent systems, or reaction times—can resolve inconsistencies. For example, cyclization at 275°C improves yield but requires precise thermal management . Cross-validation using alternative methods (e.g., microwave-assisted synthesis) may also address variability .

Q. What mechanistic insights explain the reactivity of the dihydrobenzofuran core in pharmacological intermediates?

The fused furan ring enhances electron density at the 7-carboxylic acid position, facilitating nucleophilic substitutions or esterifications. In Prucalopride synthesis, this reactivity enables condensation with piperidine derivatives to form bioactive molecules . Density functional theory (DFT) studies can further elucidate electronic effects and regioselectivity.

Q. How can structural modifications of this compound improve its utility in drug discovery?

Introducing substituents like halogens (e.g., 5-fluoro or 5-chloro) or amino groups enhances binding affinity to targets such as serotonin receptors . For instance, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a key intermediate in laxative agents, demonstrating the impact of functionalization on pharmacokinetics .

Q. What strategies mitigate challenges in scaling up dihydrobenzofuran-based syntheses?

Industrial-scale production requires optimizing solvent recovery (e.g., using 1,2-dibromoethane recyclably ) and minimizing hazardous byproducts. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress and ensure consistency .

Q. How do analytical method variations impact data interpretation for dihydrobenzofuran derivatives?

Discrepancies in melting points (e.g., 150–153°C vs. 143–146°C for related compounds ) may stem from polymorphic forms or impurities. Researchers should standardize protocols (e.g., heating rates in DSC) and cross-reference multiple techniques (HPLC, NMR) to ensure accuracy .

Q. What role does this compound play in designing enzyme inhibitors?

The carboxylic acid group acts as a hydrogen-bond donor, making it a scaffold for protease or kinase inhibitors. Molecular docking studies with modified derivatives (e.g., sulfonamide analogs ) can identify structure-activity relationships (SARs) critical for lead optimization.

Q. Methodological Notes

  • Data Contradiction Analysis : Compare reaction parameters (temperature, catalysts) and analytical conditions (column type in HPLC) across studies to identify root causes .
  • Experimental Design : Use design of experiments (DoE) to optimize synthetic steps, particularly for exothermic reactions .
  • Advanced Characterization : Employ X-ray crystallography or tandem MS/MS to resolve structural ambiguities in novel derivatives .

属性

IUPAC Name

2,3-dihydro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXBMSNEECJPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383518
Record name 2,3-Dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-40-4
Record name 2,3-Dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N,N,N',N'-Tetramethylethylenediamine (231.4 g) was added at ambient temperature to a solution of n-butyl lithium (2.5M, 800 ml) in hexane (2.5 l) followed by a solution of 2,3-dihydrobenzo[b]furan (102 g) in hexane (25 ml). The mixture was stirred under nitrogen at ambient temperature for 5 hours. The resulting suspension was added slowly to dry ice (300 g) and hexane (500 ml) under nitrogen. After stirring at ambient temperature for 16 hours, the mixture was diluted with water (2 l), and the layers separated. The aqueous layer was washed with hexane, acidified to pH 1 with concentrated hydrochloric acid, cooled and the precipitate collected by filtration. This was washed with water and dichloromethane and dried at 80° C. in vacuo to give 2,3-dihydrobenzo[b]furan-7-carboxylic acid (39.6 g), m.p. 164°-165° C. The hexane layer was filtered, dried over sodium sulphate and concentrated. On cooling, further product was obtained (32.7 g), m.p. 170° C.
Quantity
231.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of n-BuLi (1.7 M, 123 ml, 0.21 mol) in 400 ml of hexane at room temperature was added 24.3 g (0.21 mol) of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by a hexane (40 ml) solution of 2,3-dihydrobenzo[b]furan (14) (12.56 g, 0.11 mol). The mixture was stirred under argon at room temperature for 4 hours, and then poured into dry ice (pre-washing with anhydrous ether). After stirring at ambient temperature overnight, the mixture was diluted with water (300 ml), and the layers separated. The aqueous layer was acidified with conc. HCl to pH 1, cooled and the precipitate collected on a filter. This was recrystallized from CH2Cl2 to give 15a (9.43 g, 54.7%) as a white solid, mp 167°-169.5° C.
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Yield
54.7%

Synthesis routes and methods III

Procedure details

N,N,N′,N′-Tetramethylethylenediamine (38 ml) was dissolved in hexane (300 ml), cooled in an ice-bath and n-butyllithium (100 ml of a 2.5M solution in hexane) added. The mixture was stirred at 0°C. for 15 minutes before adding 2,3-dihydrobenzo[b]furan (30 g) dropwise over 30 minutes. The mixture was allowed to warm to room temperature over 30 minutes, stirred at room temperature for a further 4 hours, poured onto an excess of solid carbon dioxide and left to stand for 3 days by which time the solvent had evaporated off. The residue was partitioned between ethyl acetate (1L) and 4N aqueous hydrochloric acid solution (240 ml), the layers separated and the aqueous layer extracted with ethyl acetate (500 ml). The organic extracts were combined, dried over anhydrous sodium sulphate and the solvent removed under reduced pressure. The residue was then triturated with diethyl ether to give 2,3-dihydrobenzo[b]furan-7-oic acid as a white solid (21 g).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of dihydrocoumarin (0.338 mL, 3.00 mmol) in dry diethyl ether (10 mL) was cooled to -78° C. and a solution of n-butyllithium in hexane (2.38M, 1.30 mL, 3.00 mmol) was slowly added. The reaction was stirred at 20° C. overnight. The reaction was cooled to -78° C. and carbon dioxide was bubbled through for 10 min. The reaction was warmed to 20° C. and partitioned between water and ether. A solution of 10% aqueous HCl was added to the aqueous phase until the pH was less than 1. The aqueous phase was washed with ether, and the ether washed with saturated sodium chloride solution. The title compound was obtained as a white solid (0.175 g). NMR (CDCl3, 300 MHz) δ 7.83 (1H, d, J=8 Hz), 7.42 (1H, d, J=8 Hz), 6.96 (1H, t, J=8 Hz), 4.80 (2H, t, J=8 Hz), 3.30 (2H, t, J=8 Hz).
Quantity
0.338 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydrobenzofuran-7-carboxylic Acid
2,3-Dihydrobenzofuran-7-carboxylic Acid
2,3-Dihydrobenzofuran-7-carboxylic Acid
2,3-Dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2,3-Dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
2,3-Dihydrobenzofuran-7-carboxylic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。